Lunularic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cyto- and Genotoxic Effects of Lunularic Acid in Allium cepa L. Root Tip Meristem Cells

Scientific Field: Cytology and Genetics

Summary of the Application: This study investigated the dose-dependent effects of LA on physiological, cytogenetic, biochemical, and anatomical parameters in Allium cepa L.

Methods of Application or Experimental Procedures: Onion bulbs were divided into four groups as one control and three treatments.

Biological and Structural Similarity between Lunularic Acid and Abscisic Acid

Scientific Field: Bioscience, Biotechnology, and Biochemistry

Summary of the Application: This research explored the biological and structural similarity between LA and Abscisic Acid (ABA).

Results or Outcomes: LA and ABA equally inhibited the growth of Lunularia cruciata A18 strain callus at 40 and 120 μM.

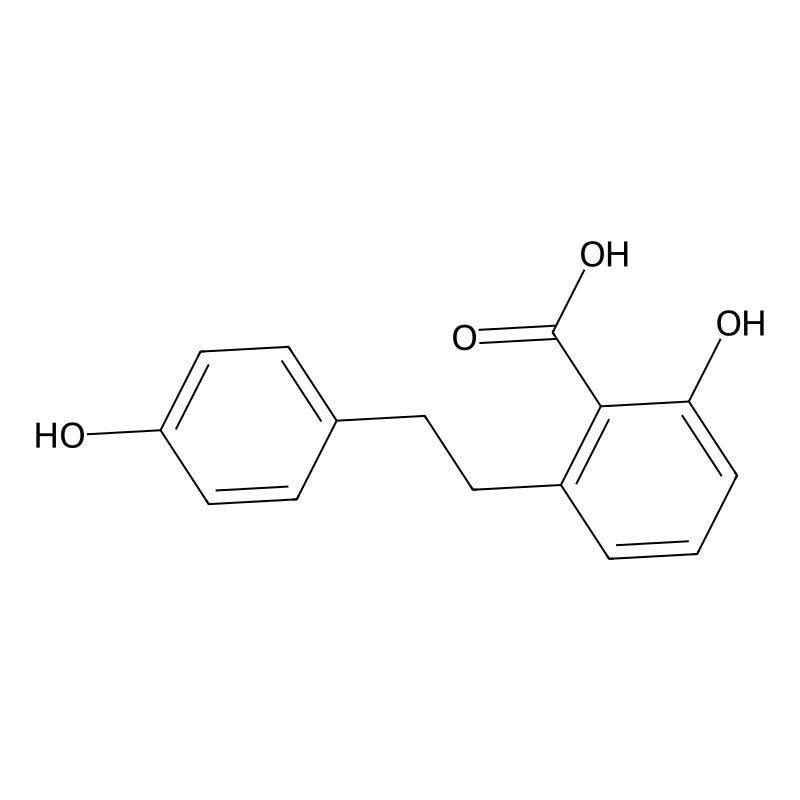

Lunularic acid is a naturally occurring compound classified as a dihydrostilbene. It is primarily recognized for its role as a plant growth inhibitor, exhibiting significant effects on the elongation of roots and shoots in various plant species. The molecular formula of lunularic acid is C15H14O4, and it features a unique structure that contributes to its biological activity and potential applications in agriculture and horticulture.

Lunularic acid exhibits notable biological activity, particularly as a plant growth regulator. Research indicates that it effectively inhibits germination and growth in various plants, such as cress and lettuce, at concentrations around 1 mM . It has also been shown to inhibit gibberellic acid-induced alpha-amylase activity, suggesting potential applications in managing plant growth and development by modulating hormone action . Furthermore, lunularic acid binds with moderate affinity to specific receptors involved in plant growth regulation, indicating its role in signaling pathways related to growth inhibition .

The synthesis of lunularic acid has been explored through several methodologies:

- Pfitzinger Reaction: This method involves the reaction of isatin with chloro- or bromo-pyruvic acid to yield lunularic acid .

- Natural Extraction: Lunularic acid can also be isolated from various plant sources where it naturally occurs.

- Total Synthesis: Recent studies have focused on developing efficient synthetic routes that allow for the production of lunularic acid from simpler organic precursors .

Lunularic acid has several applications, particularly in agriculture:

- Plant Growth Regulation: It is utilized as a natural herbicide or growth inhibitor to manage unwanted plant growth.

- Research Tool: Due to its ability to modulate plant growth responses, lunularic acid serves as a valuable tool for studying plant physiology and hormone interactions.

- Potential Pharmaceutical Uses: Investigations are ongoing into its potential therapeutic properties beyond plant biology.

Studies have shown that lunularic acid interacts with various biological systems. Its binding affinity to the receptor for 1-N-naphthylphthalamic acid suggests that it may influence signaling pathways related to plant growth regulation . Additionally, research indicates that lunularic acid's effects on enzyme activity (such as alpha-amylase) further elucidate its role in modulating physiological processes within plants .

Lunularic acid shares structural similarities with several other compounds, particularly within the class of dihydrostilbenes and related phenolic compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Abscisic Acid | Diterpenoid | Plant stress response regulator | Key role in seed dormancy |

| Hydrangeic Acid | Phenolic Compound | Growth inhibition similar to lunularic acid | Derived from hydrangea plants |

| Thunberginol | Dihydrostilbene | Antioxidant properties | Exhibits different receptor interactions |

Lunularic acid stands out due to its specific inhibitory effects on root elongation and its unique binding characteristics compared to these similar compounds. Its dual role as both a natural growth inhibitor and a research tool makes it particularly valuable in both agricultural and scientific contexts.

Prelunularic acid represents the first identified example of a biosynthetic intermediate possessing a "pre-aromatic" structure within the phenylpropanoid-polymalonate pathway [1] [2] [3]. This compound, with the molecular formula C15H16O5, serves as the immediate precursor to lunularic acid and exhibits remarkable structural characteristics that distinguish it from other stilbene derivatives [2] [4].

Structural Properties and Characterization

Prelunularic acid was first isolated from suspension-cultured cells of Marchantia polymorpha through a systematic extraction and purification protocol [2]. The compound demonstrates unique spectral properties, including characteristic infrared absorption bands at 3300 cm⁻¹ (hydroxyl groups), 1652 and 1610 cm⁻¹ (enone functionality), and aromatic bands at 1600, 1514, and 830 cm⁻¹ [2]. High-resolution mass spectrometry analysis revealed the presence of one additional water molecule compared to lunularic acid, confirming its non-aromatic cyclohexene structure [1] [2].

The absolute configuration of prelunularic acid has been determined through circular dichroism measurements, establishing the S-configuration at the C-5 hydroxyl group and R-configuration at C-3 [2]. This stereochemical arrangement is crucial for understanding the subsequent enzymatic conversion to lunularic acid and provides insights into the stereospecificity of the biosynthetic machinery.

Conversion Mechanism to Lunularic Acid

The transformation of prelunularic acid to lunularic acid occurs readily under both acidic and basic conditions, representing a direct conversion process without the involvement of additional enzymatic intermediates [2] [4]. Time-dependent ultraviolet spectroscopy studies demonstrate complete conversion within approximately two hours at pH 12, with clear isosbestic points at 247, 284, and 307 nm indicating a direct transformation pathway [2].

This conversion mechanism involves the aromatization of the cyclohexene ring system, effectively removing the "pre-aromatic" character and establishing the final stilbene structure of lunularic acid [4]. The spontaneous nature of this conversion under mild conditions suggests that prelunularic acid represents a kinetically stable but thermodynamically unstable intermediate that readily undergoes aromatization when environmental conditions favor the process [2].

Enzymatic Conversion Mechanisms

The biosynthesis of lunularic acid involves a complex series of enzymatic transformations that represent a unique variant of the phenylpropanoid-polymalonate pathway [5] [6] [7]. These mechanisms demonstrate sophisticated control over substrate specificity, reaction stereochemistry, and product formation through the coordinated action of multiple enzyme systems.

Stilbenecarboxylate Synthase 1 (STCS1) Function

Stilbenecarboxylate synthase 1 represents a specialized member of the type III polyketide synthase family that catalyzes the formation of stilbenecarboxylates while retaining the carboxyl group during ring formation [5] [7]. Unlike conventional stilbene synthases that typically lose the terminal carboxyl group through decarboxylation, STCS1 demonstrates tight control over decarboxylation reactions, enabling the synthesis of carboxyl-containing stilbene derivatives [7].

The enzyme utilizes dihydro-p-coumaroyl-coenzyme A as the starter substrate and three molecules of malonyl-CoA as extender units to generate a C6-C2-C6 skeletal framework [5] [7]. STCS1 catalyzes both C2→C7 aldol-type cyclization and C6→C1 Claisen-type cyclization reactions, with the aldol cyclization pathway predominating in lunularic acid biosynthesis [5]. This dual cyclization capability distinguishes STCS1 from other type III polyketide synthases and contributes to the structural diversity of products formed [7].

Mutagenesis studies have revealed that specific amino acid residues within the active site of STCS1 are critical for maintaining carboxyl retention and determining cyclization specificity [7]. Replacement of the active domain with corresponding regions from chalcone synthase dramatically reduces lunularic acid formation while increasing chalcone production, demonstrating the importance of domain architecture in determining product specificity [5].

Polyketide Reductase (PKR) Essential Interactions

Polyketide reductase functions as an essential partner enzyme in lunularic acid biosynthesis, belonging to the aldo-keto reductase superfamily (AKR4 family) [5] [8]. PKR catalyzes the NADPH-dependent reduction of linear polyketide intermediates, facilitating the proper cyclization and subsequent conversion to prelunularic acid [8].

The most significant discovery regarding PKR function involves its protein-protein interaction with STCS1, termed PPI-PS (protein-protein interaction-polyketide synthase) [5] [9]. This physical association between PKR and STCS1 is indispensable for efficient lunularic acid formation and represents a novel mechanism for coordinating polyketide biosynthesis [5]. Experimental evidence demonstrates that co-expression of both enzymes in Nicotiana benthamiana results in significant lunularic acid accumulation, while individual enzyme expression fails to produce detectable amounts [5].

The PKR-STCS1 interaction likely facilitates the reduction of enzyme-bound polyketide intermediates prior to cyclization, ensuring proper substrate presentation and reducing side reactions [5] [9]. This mechanism differs from the buried active site model previously proposed for chalcone synthase systems and suggests a more dynamic, cooperative approach to polyketide processing [8].

Phenylpropanoid Pathway Integration

The biosynthesis of lunularic acid integrates with the general phenylpropanoid pathway through well-characterized enzymatic steps that provide the necessary aromatic precursors [10] [11]. Phenylalanine ammonia-lyase catalyzes the initial deamination of phenylalanine to form trans-cinnamic acid, representing the committed step in phenylpropanoid metabolism [10]. Subsequent hydroxylation by cinnamic acid 4-hydroxylase produces p-coumaric acid, which is then activated to p-coumaroyl-CoA through the action of 4-coumarate-CoA ligase [12] [10].

The reduction of p-coumaroyl-CoA to dihydro-p-coumaroyl-CoA represents a crucial branch point that directs carbon flux toward lunularic acid biosynthesis rather than other phenylpropanoid products [5] [7]. This reduction step, likely catalyzed by a dedicated reductase enzyme, generates the saturated starter substrate required for STCS1 activity and explains the absence of the double bond characteristic of conventional stilbenes in the lunularic acid structure [7].

Localization of Biosynthesis in Cellular Organelles

The spatial organization of lunularic acid biosynthesis within plant cells has been elucidated through comprehensive subcellular fractionation studies that reveal the specific compartmentalization patterns of both lunularic acid and its immediate precursor, prelunularic acid [13] [14] [15]. These investigations provide crucial insights into the cellular machinery responsible for secondary metabolite production and storage in liverworts.

Cytoplasmic and Vacuolar Distribution

Detailed subcellular localization studies using Marchantia polymorpha suspension-cultured cells demonstrate that lunularic acid and prelunularic acid are distributed almost equally between the cytoplasm and vacuoles, with each compartment containing approximately 50% of the total cellular content [13] [14] [15]. This distribution pattern was established through a combination of mechanical cell disruption, differential centrifugation, and density gradient separation techniques that enable precise subcellular compartment isolation [14].

The cytoplasmic localization suggests that the biosynthetic machinery for lunularic acid production resides within this compartment, consistent with the general distribution of phenylpropanoid biosynthetic enzymes [13] [15]. The significant accumulation in vacuoles indicates that these organelles serve as the primary storage sites for both the intermediate and final products, possibly providing protection from degradative enzymes and maintaining high local concentrations for physiological functions [14].

Protoplast isolation followed by osmotic rupture and discontinuous density gradient centrifugation confirmed the cytoplasmic-vacuolar distribution while definitively excluding other major organelles from significant involvement in lunularic acid accumulation [13] [14]. The supernatant fraction from high-speed centrifugation (100,000g) contained substantial amounts of both compounds, indicating their association with the soluble cellular fraction rather than membrane-bound compartments [14].

Organellar Exclusion Patterns

Systematic analysis of isolated organelles revealed that chloroplasts, mitochondria, and peroxisomes do not accumulate detectable levels of lunularic acid or prelunularic acid [13] [14] [15]. This finding was established through careful isolation procedures that yielded intact organelles free from cytoplasmic contamination, confirmed by marker enzyme analysis for each organellar fraction [14].

The absence of lunularic acid compounds from chloroplasts is particularly significant given the photosynthetic origin of the carbon skeletons and energy sources required for phenylpropanoid biosynthesis [15]. This compartmentalization pattern suggests that the products of chloroplast metabolism (ATP, NADPH, and primary metabolites) are exported to the cytoplasm where they support secondary metabolite biosynthesis [14].

Similarly, the lack of accumulation in mitochondria and peroxisomes indicates that these organelles do not participate directly in lunularic acid metabolism, despite their involvement in related processes such as fatty acid metabolism and photorespiration [13] [15]. This compartmentalization may represent an evolutionary adaptation to concentrate secondary metabolite biosynthesis in specific cellular regions while maintaining the specialized functions of energy-producing organelles [14].

Implications for Biosynthetic Organization

The specific localization pattern observed for lunularic acid biosynthesis suggests a highly organized cellular system where synthesis occurs in the cytoplasm with subsequent transport to vacuoles for storage [14] [15]. This organization may facilitate the regulation of biosynthetic flux by controlling substrate availability and enzyme accessibility within defined cellular compartments [13].

The equal distribution between cytoplasm and vacuoles also implies the existence of specific transport mechanisms that mediate the movement of these compounds across the vacuolar membrane [14]. Such transport systems may represent important regulatory points where cellular conditions can influence the accumulation and storage of secondary metabolites [15].

Regulatory Mechanisms in Secondary Metabolism

The biosynthesis of lunularic acid is subject to sophisticated regulatory mechanisms that integrate environmental signals, nutritional status, and developmental programs to control the production and accumulation of this important secondary metabolite [2] [14] [16]. These regulatory systems demonstrate the complex interplay between primary and secondary metabolism in plant cells.

Nutrient-Dependent Regulation

Experimental studies using Marchantia polymorpha suspension cultures have revealed that nutrient availability serves as a primary regulatory factor controlling lunularic acid biosynthesis [2] [14]. The relationship between primary metabolism and secondary metabolite production follows an antagonistic pattern where conditions that favor growth suppress lunularic acid accumulation, while growth-limiting conditions enhance production [2].

Phosphate availability demonstrates the most dramatic regulatory effects, with phosphate depletion leading to a 160% increase in lunularic acid content compared to phosphate-sufficient conditions [2] [14]. This enhancement occurs rapidly following phosphate exhaustion from the culture medium, suggesting that phosphate status serves as a sensitive indicator of cellular metabolic state [2]. The inverse correlation between phosphate availability and lunularic acid production may reflect the competition between primary metabolic processes requiring phosphate and the carbon allocation toward secondary metabolite biosynthesis [14].

Nitrogen limitation produces the opposite effect, reducing lunularic acid accumulation to 54% of control levels [2] [14]. This suppression likely results from the reduced availability of phenylalanine and other amino acid precursors required for phenylpropanoid biosynthesis [2]. Carbon source depletion has the most severe impact, decreasing lunularic acid production to only 27% of normal levels, emphasizing the fundamental requirement for adequate carbon skeletons in secondary metabolite biosynthesis [14].

Growth Phase-Dependent Control

The accumulation of lunularic acid demonstrates clear dependence on cellular growth phase, with actively growing cells containing significantly lower levels compared to stationary phase cultures [2] [14]. During exponential growth, lunularic acid content decreases to minimal levels, while production increases dramatically as cells enter stationary phase [2]. This pattern suggests that lunularic acid biosynthesis is suppressed during periods of active cell division and proliferation, possibly to conserve resources for primary metabolic processes [14].

The growth phase-dependent regulation may reflect the operation of global regulatory mechanisms that coordinate cellular resource allocation between anabolic processes required for growth and the synthesis of protective secondary metabolites [2]. This regulatory strategy ensures that energy and carbon resources are preferentially directed toward essential cellular functions during periods of rapid growth while allowing secondary metabolite accumulation when growth rates decline [14].

Circadian and Temporal Regulation

Recent investigations have revealed that lunularic acid levels exhibit circadian rhythm patterns that correlate with growth variation in Marchantia polymorpha [16] [17]. Lunularic acid concentrations follow a diurnal cycle with peak levels occurring during the light phase, coinciding with periods of accelerated growth [16]. This temporal regulation suggests that circadian clock mechanisms coordinate secondary metabolite production with daily environmental cycles [17].

The circadian control of lunularic acid involves glucosylation and hydrolysis reactions that modulate compound availability through reversible conjugation with glucose [16]. Glucosyltransferases (MpUGT744A1) and β-glucosidases (MpBGLU2/3) catalyze the interconversion between free lunularic acid and its glucoside conjugate, providing a mechanism for buffering compound levels throughout the circadian cycle [16]. The interaction between these enzymes ensures efficient metabolic flux and contributes to the maintenance of steady-state lunularic acid concentrations [16].

Protein-Protein Interaction Regulation

The discovery of essential protein-protein interactions between polyketide reductase and stilbenecarboxylate synthase 1 represents a novel regulatory mechanism in lunularic acid biosynthesis [5] [9]. This protein-protein interaction-polyketide synthase (PPI-PS) system provides a means for coordinating enzyme activities and ensuring efficient substrate channeling between sequential biosynthetic steps [5].

The PPI-PS mechanism allows for regulation through the control of enzyme complex formation rather than relying solely on individual enzyme levels or activities [9]. Factors that influence protein-protein interactions, such as cellular conditions, post-translational modifications, or competitive binding partners, can effectively modulate lunularic acid production [5]. This regulatory strategy may provide rapid response capabilities for adjusting secondary metabolite flux in response to changing cellular demands [9].

Transcriptional and Post-Translational Control

The regulation of lunularic acid biosynthesis likely involves transcriptional control mechanisms similar to those governing other secondary metabolite pathways [18] [19] [20]. MYB and basic helix-loop-helix (bHLH) transcription factors represent important regulators of phenylpropanoid metabolism and may participate in controlling the expression of genes encoding lunularic acid biosynthetic enzymes [20].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Ghosh TK, Kaneko M, Akter K, Murai S, Komatsu K, Ishizaki K, Yamato KT, Kohchi T, Takezawa D. Abscisic acid-induced gene expression in the liverwort Marchantia polymorpha is mediated by evolutionarily conserved promoter elements. Physiol Plant. 2016 Apr;156(4):407-20. doi: 10.1111/ppl.12385. Epub 2015 Oct 12. PubMed PMID: 26456006.

3: Fang X, Lin X, Liang S, Zhang WD, Feng Y, Ruan KF. Two new compounds from Hicriopteris glauca and their potential antitumor activities. J Asian Nat Prod Res. 2012;14(12):1175-9. doi: 10.1080/10286020.2012.739615. Epub 2012 Nov 19. PubMed PMID: 23157308.

4: Zhou K, Wu B, Zhuang Y, Ding L, Liu Z, Qiu F. [Chemical constituents of fresh celery]. Zhongguo Zhong Yao Za Zhi. 2009 Jun;34(12):1512-5. Chinese. PubMed PMID: 19777835.

5: Nguyen TH, Castanet AS, Mortier J. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Org Lett. 2006 Feb 16;8(4):765-8. PubMed PMID: 16468762.

6: Bertl E, Becker H, Eicher T, Herhaus C, Kapadia G, Bartsch H, Gerhäuser C. Inhibition of endothelial cell functions by novel potential cancer chemopreventive agents. Biochem Biophys Res Commun. 2004 Dec 3;325(1):287-95. PubMed PMID: 15522231.

7: Eckermann C, Schröder G, Eckermann S, Strack D, Schmidt J, Schneider B, Schröder J. Stilbenecarboxylate biosynthesis: a new function in the family of chalcone synthase-related proteins. Phytochemistry. 2003 Feb;62(3):271-86. PubMed PMID: 12620338.

8: Yoshikawa H, Ichiki Y, Sakakibara KD, Tamura H, Suiko M. The biological and structural similarity between lunularic acid and abscisic acid. Biosci Biotechnol Biochem. 2002 Apr;66(4):840-6. PubMed PMID: 12036058.

9: Nakayama T, Fukushi Y, Mizutani J, Tahara S. Inhibiting Effects of Lunularic Acid Analogs on the Growth of Liverwort, Watercress, and Timothy Grass. Biosci Biotechnol Biochem. 1996 Jan;60(5):862-5. doi: 10.1271/bbb.60.862. PubMed PMID: 27281146.

10: Wurzel G, Becker H, Eicher T, Tiefensee K. Molluscicidal properties of constituents from the liverwort Ricciocarpos natans and of synthetic lunularic acid derivatives. Planta Med. 1990 Oct;56(5):444-5. PubMed PMID: 2077548.

11: Imoto SA, Ohta Y. Intracellular Localization of Lunularic Acid and Prelunularic Acid in Suspension Cultured Cells of Marchantia polymorpha. Plant Physiol. 1985 Nov;79(3):751-5. PubMed PMID: 16664486; PubMed Central PMCID: PMC1074965.

12: Pryce RJ. Lunularic acid, a common endogenous growth inhibitor of liverworts. Planta. 1971 Dec;97(4):354-7. doi: 10.1007/BF00390214. PubMed PMID: 24493279.